molecular formula C12H10N2O2 B1653834 4-(pyridin-2-ylamino)benzoic acid CAS No. 19825-34-4

4-(pyridin-2-ylamino)benzoic acid

Cat. No.: B1653834
CAS No.: 19825-34-4
M. Wt: 214.22
InChI Key: GZKWDVJBCSPYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyridin-2-ylamino)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridinylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-pyridinylamino)- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with 2-chloropyridine under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4-(2-pyridinylamino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(pyridin-2-ylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(2-pyridinylamino)carbonyl-: This compound has a similar structure but with an additional carbonyl group.

    Benzoic acid, 4-(2-pyridinylamino)sulfonyl-: This derivative contains a sulfonyl group instead of the carbonyl group.

Uniqueness

4-(pyridin-2-ylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both benzoic acid and pyridinylamino moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

19825-34-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22

IUPAC Name

4-(pyridin-2-ylamino)benzoic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)(H,15,16)

InChI Key

GZKWDVJBCSPYKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)C(=O)O

sequence

X

Origin of Product

United States

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